![molecular formula C26H30N4O B4105989 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B4105989.png)
1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine
Overview
Description
1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine, also known as CPP, is a compound that has gained significant attention in the field of neuroscience research. CPP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Mechanism of Action
1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine acts as a non-competitive antagonist of the NMDA receptor by binding to the phencyclidine (PCP) site on the receptor. This binding prevents the ion channel from opening, which leads to the inhibition of NMDA receptor-mediated synaptic plasticity. This mechanism of action is similar to that of PCP and ketamine, which are known to induce dissociative anesthesia and hallucinations.
Biochemical and Physiological Effects:
1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has been shown to have significant effects on the central nervous system (CNS). Studies have reported that 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine can induce seizures and convulsions in animals and humans. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has also been shown to increase the release of glutamate, which is an excitatory neurotransmitter, in the CNS. This increase in glutamate release can lead to excitotoxicity and neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine in lab experiments is its specificity for the NMDA receptor. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has been shown to have minimal effects on other neurotransmitter systems, which makes it an ideal tool compound for studying NMDA receptor-mediated synaptic plasticity. However, one of the limitations of using 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine is its potential toxicity and side effects. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has been shown to induce seizures and convulsions, which can be detrimental to experimental animals and humans.
Future Directions
There are several future directions for research on 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine. One area of interest is the role of NMDA receptors in chronic pain conditions. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has been shown to have analgesic effects in animal models of chronic pain, and further research is needed to investigate its potential therapeutic use in humans. Another area of interest is the role of NMDA receptors in addiction and depression. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has been shown to have antidepressant and anti-addictive effects in animal models, and further research is needed to investigate its potential therapeutic use in humans. Finally, the development of new compounds that target the NMDA receptor and have fewer side effects than 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine is an area of active research.
Scientific Research Applications
1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has been extensively used as a tool compound to study the role of NMDA receptors in various physiological and pathological conditions. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has been shown to block NMDA receptor-mediated synaptic plasticity, which is critical for learning and memory processes. 1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has also been used to investigate the role of NMDA receptors in pain, addiction, depression, and schizophrenia.
properties
IUPAC Name |
cyclohexyl-[4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O/c1-19-11-13-20(14-12-19)24-22-9-5-6-10-23(22)25(28-27-24)29-15-17-30(18-16-29)26(31)21-7-3-2-4-8-21/h5-6,9-14,21H,2-4,7-8,15-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUDDGVXJWRGQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=O)C5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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